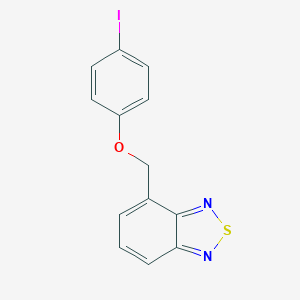
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide, also known as TBTS, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TBTS belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has also been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in cells. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide is also stable under normal laboratory conditions. However, one limitation of 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new anti-cancer drugs. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide could also be used in the development of new therapies for Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms of 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide and its potential therapeutic applications.
Métodos De Síntesis
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyrrolidine and trifluoroacetic anhydride to yield 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide.
Aplicaciones Científicas De Investigación
2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Oxo-2-(1-pyrrolidinyl)ethyl 5-(trifluoromethyl)-1,3-benzothiazol-2-yl sulfide has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C14H13F3N2OS2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yl-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C14H13F3N2OS2/c15-14(16,17)9-3-4-11-10(7-9)18-13(22-11)21-8-12(20)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8H2 |
Clave InChI |
JOFFOCMIDADOSR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
SMILES canónico |
C1CCN(C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)